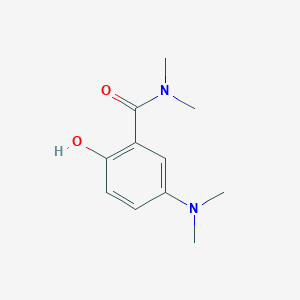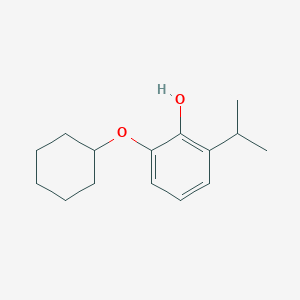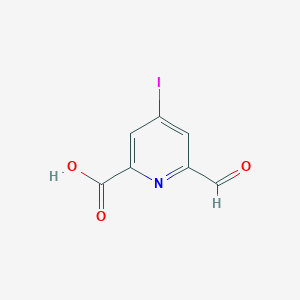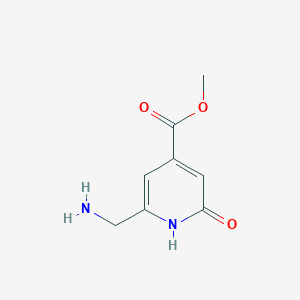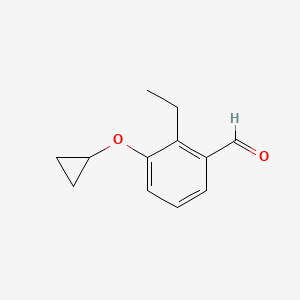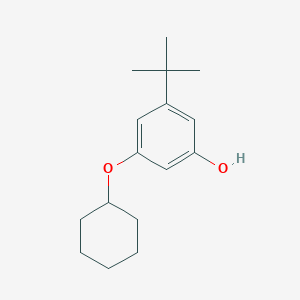
3-Tert-butyl-5-(cyclohexyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-5-(cyclohexyloxy)phenol: is an organic compound characterized by a phenolic structure with a tert-butyl group at the 3-position and a cyclohexyloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-(cyclohexyloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, tert-butyl chloride, and cyclohexanol.
Alkylation: Phenol undergoes alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the alkylation and etherification reactions.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-tert-butyl-5-(cyclohexyloxy)phenol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Quinones
Reduction: Reduced phenolic compounds
Substitution: Halogenated or nitrated phenolic derivatives
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antioxidant: Acts as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.
Enzyme Inhibition: Inhibits certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its antioxidant and enzyme inhibitory properties.
Therapeutics: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress.
Industry:
Polymer Stabilization: Used as a stabilizer in polymers to prevent degradation.
Additives: Incorporated into lubricants and fuels to enhance performance and longevity.
Mechanism of Action
Mechanism: The mechanism by which 3-tert-butyl-5-(cyclohexyloxy)phenol exerts its effects involves:
Antioxidant Activity: The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Molecular Targets and Pathways:
Free Radicals: Targets reactive oxygen species (ROS) and neutralizes them.
Enzymes: Inhibits enzymes involved in oxidative stress pathways, such as lipoxygenases and cyclooxygenases.
Comparison with Similar Compounds
3-tert-Butylphenol: Lacks the cyclohexyloxy group, making it less effective as an antioxidant.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant but with different structural features and applications.
4-tert-Butylcatechol: Contains two hydroxyl groups, providing different reactivity and applications.
Uniqueness: 3-tert-butyl-5-(cyclohexyloxy)phenol is unique due to the presence of both tert-butyl and cyclohexyloxy groups, which enhance its antioxidant properties and make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)12-9-13(17)11-15(10-12)18-14-7-5-4-6-8-14/h9-11,14,17H,4-8H2,1-3H3 |
InChI Key |
NLUAELPAGDWFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




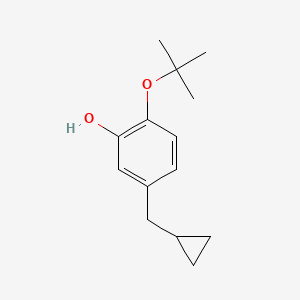

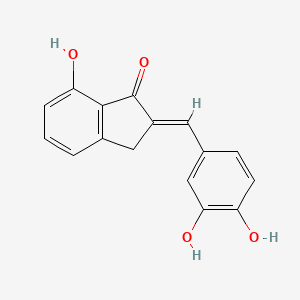
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)

